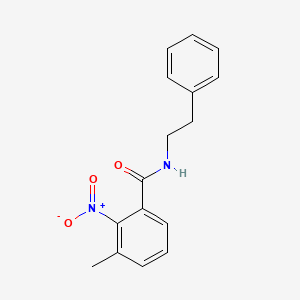![molecular formula C10H11FN2OS B5748728 N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide, also known as FCPA, is a chemical compound that has been widely studied for its potential use in scientific research. FCPA is a thioamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide involves its interaction with ion channels. N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to bind to the pore-forming region of certain types of ion channels, blocking the movement of ions across the cell membrane. This inhibition of ion channel activity can have a variety of different effects on cellular function, depending on the specific type of ion channel being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide are varied and depend on the specific type of ion channel being targeted. In general, N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to have a number of different effects on cellular function, including changes in membrane potential, alterations in intracellular calcium levels, and changes in the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide in lab experiments is its specificity for certain types of ion channels. This specificity allows researchers to selectively target specific types of ion channels, which can be useful for studying their function in isolation. However, one of the limitations of using N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are a number of different future directions for research involving N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide. One area of interest is the development of new analogs of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide that have improved solubility and selectivity for specific types of ion channels. Another area of interest is the use of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide in the study of neurological disorders, such as epilepsy and Parkinson's disease, which are known to involve dysfunction of ion channels. Additionally, N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide may have potential as a therapeutic agent for these disorders, although further research is needed to explore this possibility.
Méthodes De Synthèse
The synthesis of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide involves a multi-step process that begins with the reaction of 3-fluoroaniline with carbon disulfide to form the intermediate 3-fluorophenyl isothiocyanate. This intermediate is then reacted with propanoyl chloride to yield N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide.
Applications De Recherche Scientifique
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been used in a number of different scientific research applications. One of the most common uses of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide is in the study of ion channels, which are proteins that are responsible for the movement of ions across cell membranes. N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to be a potent inhibitor of certain types of ion channels, making it a valuable tool for researchers studying these proteins.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXATNFRGCKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)


![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)

![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)

![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)


![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)